molecular formula C19H21N5S B15356796 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole

2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole

Cat. No.: B15356796
M. Wt: 351.5 g/mol
InChI Key: LGCQZOJIBUXLTG-UHFFFAOYSA-N
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Description

2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to an azetidine ring, which is further connected to a pyrazine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Azetidine Ring: Azetidine can be synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-haloketones.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole core with the azetidine and pyrazine rings. This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Optimization: Using efficient and reusable catalysts to minimize costs.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azetidine rings.

    Reduction: Reduction reactions can be performed on the pyrazine ring to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the benzothiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine and azetidine rings.

    Reduction Products: Reduced pyrazine derivatives.

    Substitution Products: Various substituted benzothiazole and pyrazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

    Receptor Binding: May bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1

Properties

Molecular Formula

C19H21N5S

Molecular Weight

351.5 g/mol

IUPAC Name

2-[3-(3-piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C19H21N5S/c1-4-10-23(11-5-1)18-17(20-8-9-21-18)14-12-24(13-14)19-22-15-6-2-3-7-16(15)25-19/h2-3,6-9,14H,1,4-5,10-13H2

InChI Key

LGCQZOJIBUXLTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2C3CN(C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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